REACTION_CXSMILES
|
Cl.[F:2][CH2:3][CH2:4][N:5]1[N:9]=[N:8][C:7]([CH2:10][CH2:11][NH2:12])=[N:6]1.C(N(CC)CC)C.[F:20][C:21]1[CH:22]=[C:23]([C:31]2[S:35][C:34]([NH:36][C:37](N3C=CN=C3)=[O:38])=[N:33][C:32]=2[CH3:44])[CH:24]=[CH:25][C:26]=1[S:27]([CH3:30])(=[O:29])=[O:28]>CN(C=O)C>[F:2][CH2:3][CH2:4][N:5]1[N:9]=[N:8][C:7]([CH2:10][CH2:11][NH:12][C:37]([NH:36][C:34]2[S:35][C:31]([C:23]3[CH:24]=[CH:25][C:26]([S:27]([CH3:30])(=[O:28])=[O:29])=[C:21]([F:20])[CH:22]=3)=[C:32]([CH3:44])[N:33]=2)=[O:38])=[N:6]1 |f:0.1|
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Name
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2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine hydrochloride
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Quantity
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0.15 g
|
Type
|
reactant
|
Smiles
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Cl.FCCN1N=C(N=N1)CCN
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Name
|
|
Quantity
|
0.243 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Name
|
imidazole-1-carboxylic acid [5-(3-fluoro-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-amide
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Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1S(=O)(=O)C)C1=C(N=C(S1)NC(=O)N1C=NC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 3.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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ADDITION
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Details
|
water (3 ml) is added to the filtrate with vigorous stirring
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Type
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FILTRATION
|
Details
|
The resulting solid was filtered
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
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Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCN1N=C(N=N1)CCNC(=O)NC=1SC(=C(N1)C)C1=CC(=C(C=C1)S(=O)(=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |